![molecular formula C18H17BrN2O3S B4134930 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B4134930.png)
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide
Overview
Description
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family of compounds, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has been studied for its potential applications in a variety of scientific research areas. One of its primary applications is in the field of medicinal chemistry, where it has been shown to have potential as an anticancer agent. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is not well understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide has a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and can induce apoptosis in these cells. In vivo studies have shown that the compound can reduce the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide is its potential as an anticancer agent. The compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide. One area of research could focus on developing new synthetic methods for the compound that would improve its solubility and make it easier to work with in lab experiments. Another area of research could focus on exploring the compound's potential applications in the treatment of neurodegenerative disorders. Finally, future research could focus on elucidating the compound's mechanism of action and identifying new targets for its activity.
properties
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-24-12-5-6-14-15(9-12)25-18(20-14)21-17(22)13-8-11(19)7-10(2)16(13)23-3/h5-9H,4H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDZUDSXQQYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Br)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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